molecular formula C14H17BrN2O B14172250 2-Bromo-N,N-diethyl-3-methyl-1H-indole-1-carboxamide CAS No. 920981-29-9

2-Bromo-N,N-diethyl-3-methyl-1H-indole-1-carboxamide

Cat. No.: B14172250
CAS No.: 920981-29-9
M. Wt: 309.20 g/mol
InChI Key: APUBIQSWEZBXGK-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diethyl-3-methyl-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Bartoli indole synthesis, which involves the reaction of a bromo-substituted benzene with a Grignard reagent in tetrahydrofuran (THF) to form the bromo-indole .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-diethyl-3-methyl-1H-indole-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.

Scientific Research Applications

2-Bromo-N,N-diethyl-3-methyl-1H-indole-1-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-diethyl-3-methyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N,N-diethyl-3-methyl-1H-indole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N,N-diethyl-3-methyl-1H-indole-1-carboxamide moiety provides additional functional groups for further chemical modifications and interactions with biological targets.

Properties

CAS No.

920981-29-9

Molecular Formula

C14H17BrN2O

Molecular Weight

309.20 g/mol

IUPAC Name

2-bromo-N,N-diethyl-3-methylindole-1-carboxamide

InChI

InChI=1S/C14H17BrN2O/c1-4-16(5-2)14(18)17-12-9-7-6-8-11(12)10(3)13(17)15/h6-9H,4-5H2,1-3H3

InChI Key

APUBIQSWEZBXGK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1C2=CC=CC=C2C(=C1Br)C

Origin of Product

United States

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